PS III
Overview
Description
Preparation Methods
Polysorbates are synthesized through the esterification of polyoxyethylene sorbitan with fatty acids. The specific type of polysorbate is determined by the chain length of the parent acid. For example, polysorbate 20 is derived from lauric acid, while polysorbate 80 is derived from oleic acid . The starting materials are often impure mixtures, which can lead to variations in the final product .
Chemical Reactions Analysis
Polysorbates undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Polysorbates have a wide range of scientific research applications. In chemistry, they are used as emulsifiers and stabilizers in various formulations. In biology, they are used to solubilize proteins and other biomolecules. In medicine, they are used in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients. In industry, they are used in the production of cosmetics, food products, and other consumer goods .
Mechanism of Action
The mechanism of action of polysorbates involves their ability to reduce the surface tension between different phases, such as oil and water. This allows them to stabilize emulsions and solubilize hydrophobic compounds. Polysorbates can also interact with proteins and other biomolecules, enhancing their solubility and stability .
Comparison with Similar Compounds
Polysorbates are similar to other non-ionic surfactants, such as polyethylene glycol and polyoxyethylene alkyl ethers. polysorbates are unique in their ability to form stable emulsions and solubilize a wide range of compounds. Similar compounds include polyethylene glycol, polyoxyethylene alkyl ethers, and other non-ionic surfactants .
Properties
IUPAC Name |
[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42BN3O7/c1-16(2)12-20(23(31)27(35)36)28-24(32)21(13-17(3)4)29-25(33)22(14-18(5)6)30-26(34)37-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,35-36H,12-15H2,1-6H3,(H,28,32)(H,29,33)(H,30,34)/t20-,21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWIPTHHAKFKLH-FKBYEOEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42BN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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